molecular formula C21H26N2O2S B6074181 5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

Cat. No. B6074181
M. Wt: 370.5 g/mol
InChI Key: QEMCUFPCWURJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as UMB 425 or UM-425 and belongs to the class of drugs known as piperidine derivatives. In

Mechanism of Action

The exact mechanism of action of UM-425 is not fully understood. However, it is believed to act as a modulator of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. UM-425 has also been shown to inhibit the activity of histone deacetylases (HDACs) which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
UM-425 has been shown to have various biochemical and physiological effects. In cancer research, UM-425 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, UM-425 has been shown to reduce inflammation, improve cognitive function, and reduce beta-amyloid plaques. In Parkinson's disease research, UM-425 has been shown to protect dopaminergic neurons and improve motor function.

Advantages and Limitations for Lab Experiments

The advantages of using UM-425 in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its ability to inhibit HDACs. However, the limitations of using UM-425 in lab experiments include its limited availability, its complex synthesis method, and its potential toxicity.

Future Directions

There are several future directions for research on UM-425. One direction is to further explore its potential therapeutic applications in various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for UM-425. Finally, future research could investigate the potential toxicity of UM-425 and develop strategies to mitigate any adverse effects.
Conclusion:
In conclusion, UM-425 is a synthetic compound that has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act as a modulator of various signaling pathways and inhibit HDACs. UM-425 has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on UM-425, including exploring its potential therapeutic applications, investigating its mechanism of action, developing more efficient synthesis methods, and investigating its potential toxicity.

Synthesis Methods

The synthesis of UM-425 involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-methylpiperidine to form the N-methyl-N-[1-(2-thiophenecarbonyl)-3-piperidinyl] intermediate. The final step involves the reaction of this intermediate with 2-phenylethylamine and acetic anhydride to form UM-425.

Scientific Research Applications

UM-425 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, UM-425 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, UM-425 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease research, UM-425 has been shown to protect dopaminergic neurons and improve motor function.

properties

IUPAC Name

5-acetyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(24)19-10-11-20(26-19)21(25)22(2)18-9-6-13-23(15-18)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,18H,6,9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMCUFPCWURJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.